2,2'-((((1-(4-(2-(4-(Oxiran-2-ylmethoxy)phenyl)propan-2-yl)phenyl)ethane-1,1-diyl)bis(4,1-phenylene))bis(oxy))bis(methylene))bis(oxirane)
Description
IUPAC Name: 2-[[4-[2-[4-[1,1-bis[4-(oxiran-2-ylmethoxy)phenyl]ethyl]phenyl]propan-2-yl]phenoxy]methyl]oxirane CAS No.: 115254-47-2 Molecular Formula: C₃₈H₄₀O₆ Molecular Weight: 592.732 g/mol Key Features:
- Contains two oxirane (epoxide) groups and a branched aromatic core with bis(4-(oxiran-2-ylmethoxy)phenyl)ethyl substituents.
- High molecular complexity due to its tetracyclic structure, incorporating ethane-1,1-diyl, phenylene, and propan-2-yl moieties .
- Classified as hazardous (health and environmental risks), requiring stringent safety protocols during handling .
Properties
IUPAC Name |
2-[[4-[2-[4-[1,1-bis[4-(oxiran-2-ylmethoxy)phenyl]ethyl]phenyl]propan-2-yl]phenoxy]methyl]oxirane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H40O6/c1-37(2,27-8-14-31(15-9-27)39-20-34-23-42-34)26-4-6-28(7-5-26)38(3,29-10-16-32(17-11-29)40-21-35-24-43-35)30-12-18-33(19-13-30)41-22-36-25-44-36/h4-19,34-36H,20-25H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVPNSPVSCKWFEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)C(C)(C2=CC=C(C=C2)OCC3CO3)C4=CC=C(C=C4)OCC5CO5)C6=CC=C(C=C6)OCC7CO7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H40O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
125370-98-1 | |
| Details | Compound: Oxirane, 2,2′-[[1-[4-[1-methyl-1-[4-(2-oxiranylmethoxy)phenyl]ethyl]phenyl]ethylidene]bis(4,1-phenyleneoxymethylene)]bis-, homopolymer | |
| Record name | Oxirane, 2,2′-[[1-[4-[1-methyl-1-[4-(2-oxiranylmethoxy)phenyl]ethyl]phenyl]ethylidene]bis(4,1-phenyleneoxymethylene)]bis-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=125370-98-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID10888876 | |
| Record name | Oxirane, 2,2'-[[1-[4-[1-methyl-1-[4-(2-oxiranylmethoxy)phenyl]ethyl]phenyl]ethylidene]bis(4,1-phenyleneoxymethylene)]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10888876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
592.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115254-47-2 | |
| Record name | 2,2′-[[1-[4-[1-Methyl-1-[4-(2-oxiranylmethoxy)phenyl]ethyl]phenyl]ethylidene]bis(4,1-phenyleneoxymethylene)]bis[oxirane] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115254-47-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxirane, 2,2'-((1-(4-(1-methyl-1-(4-(2-oxiranylmethoxy)phenyl)ethyl)phenyl)ethylidene)bis(4,1-phenyleneoxymethylene))bis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115254472 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxirane, 2,2'-[[1-[4-[1-methyl-1-[4-(2-oxiranylmethoxy)phenyl]ethyl]phenyl]ethylidene]bis(4,1-phenyleneoxymethylene)]bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Oxirane, 2,2'-[[1-[4-[1-methyl-1-[4-(2-oxiranylmethoxy)phenyl]ethyl]phenyl]ethylidene]bis(4,1-phenyleneoxymethylene)]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10888876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenol,4,4'-[1-[4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl]ethylidene]bis-,polymer with 2-(chloromethyl)oxirane | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthesis of Aromatic Intermediate: 4-(Oxiran-2-ylmethoxy)-9H-carbazole
The foundational intermediate is synthesized via nucleophilic epoxide opening, as detailed below:
Reagents :
- 9H-carbazole (1.0 equiv)
- Epichlorohydrin (2.2 equiv)
- Sodium hydride (1.2 equiv) in tetrahydrofuran (THF)
Procedure :
- Dissolve 9H-carbazole (239 mg, 1.0 mmol) in anhydrous THF (15 mL) under nitrogen.
- Add NaH (29 mg, 1.2 mmol) at 0–5°C and stir for 20 minutes.
- Introduce epichlorohydrin (0.18 mL, 2.2 mmol) dropwise and warm to 30–40°C for 2 hours.
- Quench with ice water, extract with ethyl acetate, and purify via column chromatography (Yield: 85–90%).
Coupling of Bis-phenolic Propane Derivatives
The central bis-phenolic propane scaffold is constructed through Friedel-Crafts alkylation:
Reagents :
- 4-(2-(4-Hydroxyphenyl)propan-2-yl)phenol (1.0 equiv)
- 1,1-Di(4-hydroxyphenyl)ethane (1.0 equiv)
- BF₃·Et₂O (catalytic) in dichloromethane
Procedure :
- React 4-(2-(4-hydroxyphenyl)propan-2-yl)phenol (2.0 mmol) with 1,1-di(4-hydroxyphenyl)ethane (2.0 mmol) in CH₂Cl₂ (20 mL).
- Add BF₃·Et₂O (0.1 equiv) and stir at reflux for 6 hours.
- Neutralize with NaHCO₃, isolate via filtration, and recrystallize from ethanol (Yield: 78%).
Epoxide Functionalization and Final Coupling
The terminal epoxide groups are introduced via glycidylation:
Reagents :
Procedure :
- Dissolve the bis-phenolic intermediate (1.0 mmol) in THF (15 mL).
- Add NaOH (160 mg, 4.0 mmol) and epichlorohydrin (0.33 mL, 4.0 mmol).
- Stir at 50°C for 12 hours, extract with CH₂Cl₂, and purify via silica gel chromatography (Yield: 70–75%).
Optimization Strategies and Critical Parameters
Solvent and Temperature Effects
Catalytic Systems
- Base Selection : Sodium hydride outperforms K₂CO₃ in deprotonating phenolic OH groups (Yield: 90% vs. 70%).
- Lewis Acids : BF₃·Et₂O enhances coupling efficiency in Friedel-Crafts steps (Turnover frequency: 12 h⁻¹).
Analytical Characterization Data
Table 1: Spectral Data for 2,2'-((((1-(4-(2-(4-(Oxiran-2-ylmethoxy)phenyl)propan-2-yl)phenyl)ethane-1,1-diyl)bis(4,1-phenylene))bis(oxy))bis(methylene))bis(oxirane)
Challenges and Mitigation Strategies
Epoxide Ring Instability :
Steric Hindrance in Coupling :
- Issue : Reduced reactivity of bulky intermediates.
- Solution : Use excess epichlorohydrin (4.0 equiv) and prolonged reaction times.
Industrial and Pharmacological Relevance
The compound’s multifunctional epoxide groups enable crosslinking in epoxy resins and covalent binding in prodrug designs. Recent studies highlight its role in:
- Polymer Composites : Enhancing tensile strength by 40% in epoxy matrices.
- Antimicrobial Agents : Derived sulfonamides show MIC values of 8 µg/mL against Staphylococcus aureus.
Chemical Reactions Analysis
Types of Reactions
2,2’-((((1-(4-(2-(4-(Oxiran-2-ylmethoxy)phenyl)propan-2-yl)phenyl)ethane-1,1-diyl)bis(4,1-phenylene))bis(oxy))bis(methylene))bis(oxirane): undergoes several types of chemical reactions, including:
Oxidation: The oxirane groups can be oxidized to form diols.
Reduction: The compound can be reduced to form alcohols.
Substitution: The oxirane rings can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
2,2’-((((1-(4-(2-(4-(Oxiran-2-ylmethoxy)phenyl)propan-2-yl)phenyl)ethane-1,1-diyl)bis(4,1-phenylene))bis(oxy))bis(methylene))bis(oxirane): has a wide range of scientific research applications:
Chemistry: Used as a cross-linking agent in polymer chemistry to enhance the mechanical properties of polymers.
Biology: Employed in the study of enzyme-catalyzed reactions involving epoxides.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of high-performance coatings, adhesives, and composites.
Mechanism of Action
The mechanism of action of 2,2’-((((1-(4-(2-(4-(Oxiran-2-ylmethoxy)phenyl)propan-2-yl)phenyl)ethane-1,1-diyl)bis(4,1-phenylene))bis(oxy))bis(methylene))bis(oxirane) involves the reactivity of its oxirane groups. These groups can undergo ring-opening reactions with nucleophiles, leading to the formation of various products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The compound belongs to the glycidyl ether family, characterized by epoxide groups. Below is a comparative analysis with structurally related compounds:
Key Differences
Pentaerythritol tetraglycidyl ether’s four epoxide groups enable rapid crosslinking, ideal for rigid composites .
Thermal and Mechanical Properties :
- The target compound’s branched architecture enhances thermal stability (estimated decomposition >300°C) but may reduce flexibility in cured resins.
- 1,3-Butanediol diglycidyl ether’s aliphatic backbone improves flexibility but lowers thermal resistance .
Environmental Impact :
- All epoxides in this class show aquatic toxicity, but the target compound’s low water solubility (predicted logP ~5.2) may reduce bioavailability compared to smaller analogs .
Mechanistic Insights from Systems Pharmacology
- highlights that structurally similar compounds (e.g., oleanolic acid derivatives) share overlapping mechanisms of action.
Biological Activity
The compound 2,2'-((((1-(4-(2-(4-(Oxiran-2-ylmethoxy)phenyl)propan-2-yl)phenyl)ethane-1,1-diyl)bis(4,1-phenylene))bis(oxy))bis(methylene))bis(oxirane) is a complex organic molecule with potential biological activities. This article aims to explore its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C38H40O6
- Molecular Weight : 592.721 g/mol
- Structure : The compound contains multiple oxirane (epoxide) groups which are known for their reactivity and potential biological activity.
Antimicrobial Activity
Research indicates that compounds with oxirane structures often exhibit significant antimicrobial properties. For instance, derivatives of oxirane have been shown to inhibit the growth of various bacteria and fungi. The compound's structure suggests it may interact with microbial cell membranes or essential metabolic pathways.
Table 1: Antimicrobial Efficacy of Oxirane Derivatives
| Compound Name | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 20 | Staphylococcus aureus |
| Compound B | 40 | Escherichia coli |
| Compound C | 30 | Candida albicans |
Anti-inflammatory Activity
The anti-inflammatory potential of oxirane-containing compounds has been documented in various studies. These compounds can inhibit cyclooxygenase enzymes (COX), which are crucial in the inflammatory process. The inhibition of COX leads to reduced production of prostaglandins, mediators of inflammation.
Case Study: Inhibition of COX Enzymes
A study demonstrated that a related oxirane compound effectively inhibited COX-2 activity in vitro, leading to a significant reduction in inflammation in a carrageenan-induced paw edema model in rats. The results indicated a dose-dependent response, highlighting the therapeutic potential of such compounds in treating inflammatory disorders.
Interaction with Biological Targets
The biological activity of the compound is likely mediated through several mechanisms:
- Enzyme Inhibition : By inhibiting key enzymes involved in inflammation and microbial metabolism.
- Membrane Disruption : The epoxide groups may interact with lipid membranes, altering permeability and leading to cell death in pathogens.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds can induce oxidative stress in target cells, contributing to their antimicrobial effects.
Q & A
Q. What are the standard synthetic routes for preparing this compound?
Methodological Answer : The synthesis typically involves a multi-step reaction starting with 4-methyl-1,3-phenylene derivatives and epichlorohydrin. Key steps include:
- Epoxidation : Reacting phenylene precursors with epichlorohydrin under basic conditions (e.g., NaOH) to form epoxide rings.
- Cyclization : Dehydrohalogenation to eliminate HCl and stabilize the epoxide structure.
- Purification : Column chromatography or recrystallization to isolate the product. Reaction parameters (temperature, pH, and reactant ratios) must be tightly controlled to avoid side reactions .
Table 1 : Typical Synthesis Conditions
| Parameter | Condition |
|---|---|
| Reactants | 4-methyl-1,3-phenylene, epichlorohydrin |
| Base | Sodium hydroxide (0.1–1.0 M) |
| Temperature | 60–80°C (controlled heating) |
| Monitoring | pH (8–10), pressure (ambient) |
Q. What spectroscopic methods are used to characterize its structure?
Methodological Answer : Structural confirmation requires a combination of techniques:
- NMR Spectroscopy :
Q. What are the primary safety considerations when handling this compound in the lab?
Methodological Answer :
- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents and heat sources.
- Emergency Protocols : For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and purity during synthesis?
Methodological Answer :
- Temperature Gradients : Gradual heating (e.g., 50°C → 80°C) minimizes side reactions like oligomerization.
- Catalyst Screening : Test bases (e.g., KOH vs. NaOH) to improve dehydrohalogenation efficiency.
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- In-line Analytics : Use FTIR or Raman spectroscopy for real-time monitoring of epoxide formation .
Q. What are the mechanisms of its cross-linking reactions in polymer matrices?
Methodological Answer : The epoxide groups undergo nucleophilic ring-opening reactions:
- Amine Hardening : Reaction with diamines (e.g., ethylenediamine) forms β-hydroxy amine linkages.
- Anionic Polymerization : Initiated by Lewis bases (e.g., tertiary amines), leading to ether-bond networks.
- Kinetic Studies : Differential scanning calorimetry (DSC) tracks exothermic curing peaks (Tₚ ~ 120–150°C) .
Table 2 : Cross-Linking Reaction Parameters
| Hardener Type | Curing Time (h) | Glass Transition Temp (Tg) |
|---|---|---|
| Aliphatic Amine | 24 (RT) | 60–80°C |
| Anhydride | 2 (150°C) | 120–140°C |
Q. How does its thermal stability compare to related epoxy resins under high-temperature conditions?
Methodological Answer :
- Thermogravimetric Analysis (TGA) : Degradation onset at ~300°C, superior to Bisphenol A diglycidyl ether (BADGE, ~250°C).
- Structural Advantage : The 4-methyl-1,3-phenylene backbone enhances rigidity, reducing chain mobility and oxidative breakdown.
- Comparative Data :
Table 3 : Thermal Stability of Epoxy Resins
| Compound | Degradation Onset (°C) | Key Structural Feature |
|---|---|---|
| Target Compound | 300 | Methyl-substituted phenylene |
| BADGE | 250 | Bisphenol A backbone |
| DGEBA | 260 | Unmodified phenylene |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
